molecular formula C8H8FNOS B2639402 2-Fluoro-6-methoxybenzene-1-carbothioamide CAS No. 1153059-33-6

2-Fluoro-6-methoxybenzene-1-carbothioamide

Cat. No. B2639402
CAS RN: 1153059-33-6
M. Wt: 185.22
InChI Key: LFXVBMJNALXXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-6-methoxybenzene-1-carbothioamide” is a chemical compound with the molecular formula C8H8FNOS and a molecular weight of 185.22 . It is available for research use only .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-6-methoxybenzene-1-carbothioamide” such as boiling point, melting point, solubility, and stability are not specified in the current resources .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

2-Fluoro-6-methoxybenzene-1-carbothioamide and its derivatives have demonstrated significant potential in antimicrobial and antitubercular activities. Studies have shown that compounds synthesized from similar chemical structures exhibit high anti-Mycobacterium smegmatis activity, indicating their usefulness in combating tuberculosis and related infections (Yolal et al., 2012). Additionally, other research indicates that such compounds have good antitubercular activities, reinforcing their potential in treating tuberculosis (Başoğlu et al., 2012).

Application in PET Imaging

Some derivatives of 2-Fluoro-6-methoxybenzene-1-carbothioamide have been explored in the field of positron emission tomography (PET) imaging. For instance, fluorine-18 labelled isatin-4-(4-methoxyphenyl)-3-thiosemicarbazone has been studied as a novel PET tracer for P-glycoprotein expression, a significant marker in various medical diagnostics (Verbeek et al., 2018).

Monitoring Aldol Reactions

In the field of organic chemistry, derivatives of 2-Fluoro-6-methoxybenzene-1-carbothioamide have been utilized for monitoring the progress of aldol reactions. A study demonstrated the use of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, derived from 6-methoxy-2-naphthaldehyde, for effectively monitoring aldol reactions through fluorescence changes (Guo & Tanaka, 2009).

Application in Structural Chemistry

Structural chemistry has also benefited from the study of 2-Fluoro-6-methoxybenzene-1-carbothioamide derivatives. Research on the crystal structure of these compounds has provided insights into their molecular conformation and interactions, which are crucial for understanding their chemical behavior and potential applications (Atioğlu et al., 2017).

Investigating Terrestrial Biomass

Studies involving methoxyphenols, closely related to 2-Fluoro-6-methoxybenzene-1-carbothioamide, have been instrumental in investigating the chemical changes in lignin during hydrothermal alteration, serving as proxies for terrestrial biomass. Such research is pivotal in understanding the geochemical processes and the environmental impact of biomass (Vane & Abbott, 1999).

Safety and Hazards

Specific safety and hazard information for “2-Fluoro-6-methoxybenzene-1-carbothioamide” is not available in the current resources .

properties

IUPAC Name

2-fluoro-6-methoxybenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNOS/c1-11-6-4-2-3-5(9)7(6)8(10)12/h2-4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXVBMJNALXXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxybenzene-1-carbothioamide

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